Fluphenazine sulfoxide

Description

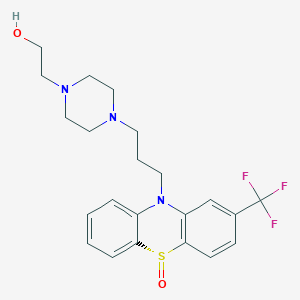

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)31(21)30)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPPOFUTIWYLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937326 | |

| Record name | 10-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674-76-6 | |

| Record name | Fluphenazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPHENAZINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V73CQS9VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Fluphenazine Sulfoxide Reference Standard

Introduction: The Critical Role of Fluphenazine Sulfoxide in Pharmaceutical Analysis

Fluphenazine, a potent phenothiazine-class antipsychotic, is a cornerstone in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. The primary metabolic pathways for fluphenazine include sulfoxidation and hydroxylation, leading to the formation of key metabolites such as fluphenazine sulfoxide and 7-hydroxyfluphenazine.[2][3]

Fluphenazine sulfoxide is not only a major metabolite but also a potential impurity in the drug substance and formulated products, arising from oxidative degradation during synthesis or storage.[4] As such, the availability of a highly purified fluphenazine sulfoxide reference standard is paramount for researchers, scientists, and drug development professionals. This reference standard is indispensable for a variety of critical applications, including:

-

Impurity Profiling: Accurately identifying and quantifying fluphenazine sulfoxide in fluphenazine drug substances and products to ensure they meet the stringent purity requirements of regulatory bodies.

-

Method Validation: Serving as a crucial component in the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to assess the stability and purity of fluphenazine.

-

Pharmacokinetic Studies: Enabling the precise measurement of fluphenazine sulfoxide levels in biological matrices, which is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of fluphenazine.[2][5]

-

Metabolic Research: Facilitating in-vitro and in-vivo studies aimed at elucidating the metabolic pathways of fluphenazine and the enzymes involved.[6]

This in-depth technical guide provides a comprehensive and field-proven approach to the synthesis, purification, and characterization of fluphenazine sulfoxide, designed to equip researchers with the knowledge and practical steps to prepare a high-purity reference standard.

The Synthetic Pathway: Controlled Oxidation of Fluphenazine

The synthesis of fluphenazine sulfoxide is achieved through the selective oxidation of the sulfur atom within the phenothiazine ring of the parent fluphenazine molecule. This transformation requires a careful choice of oxidizing agent and reaction conditions to prevent over-oxidation to the corresponding sulfone or degradation of other functional groups in the molecule.

Reaction Mechanism and Choice of Oxidant

The sulfur atom in the phenothiazine nucleus is electron-rich and thus susceptible to electrophilic attack by oxidizing agents. The goal is to introduce a single oxygen atom to form the sulfoxide without further oxidation to the sulfone.

Several oxidizing agents can be employed for the sulfoxidation of phenothiazines, including:

-

Hydrogen Peroxide in Acetic Acid: This is a classic and effective method for the preparation of phenothiazine sulfoxides. The acidic medium protonates the piperazine nitrogen atoms, making the phenothiazine ring more susceptible to oxidation and helping to control the reaction.

-

Aqueous Nitrous Acid: This reagent offers a simple and convenient method for the gram-scale synthesis of phenothiazine sulfoxides at room temperature.[3]

-

Other Oxidants: Other reagents such as m-chloroperoxybenzoic acid (m-CPBA), ferric nitrate, and electrochemical methods have also been reported for the oxidation of phenothiazines.[6] However, some of these, like m-CPBA, can be less selective and may lead to the formation of N-oxides or sulfones if not carefully controlled.

For the purpose of preparing a reference standard where purity is the primary concern, the hydrogen peroxide in glacial acetic acid method provides a good balance of reactivity, selectivity, and ease of handling.

Diagram of the Synthesis of Fluphenazine Sulfoxide

Caption: Chemical transformation of fluphenazine to fluphenazine sulfoxide.

Experimental Protocol: Synthesis of Fluphenazine Sulfoxide

This protocol details the synthesis of fluphenazine sulfoxide from fluphenazine hydrochloride using the hydrogen peroxide/acetic acid method.

Materials and Reagents:

-

Fluphenazine Dihydrochloride (starting material)

-

Glacial Acetic Acid (ACS grade)

-

Hydrogen Peroxide (30% w/w solution)

-

Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (HPLC grade)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions:

-

Fluphenazine is a potent pharmaceutical agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][8][9][10][11]

-

Glacial acetic acid is corrosive and has a strong odor. Work in a well-ventilated fume hood.

-

Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye irritation. Handle with care.

Step-by-Step Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of fluphenazine dihydrochloride in glacial acetic acid. The exact concentration is not critical, but a starting point of approximately 0.1 g of fluphenazine per 1-2 mL of acetic acid is suitable.

-

Controlled Addition of Oxidant: Cool the solution in an ice bath to moderate the reaction temperature. Slowly add a stoichiometric equivalent of 30% hydrogen peroxide dropwise using a dropping funnel while stirring. The reaction is exothermic, and maintaining a low temperature helps to prevent over-oxidation.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC. For HPLC analysis, a reversed-phase C18 column with a mobile phase of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate) is typically effective.[12] The reaction is complete when the peak corresponding to fluphenazine is no longer observed.

-

Quenching and Neutralization: Once the reaction is complete, carefully quench any excess hydrogen peroxide by adding a small amount of a reducing agent like sodium bisulfite, or by dilution with a large volume of water. Subsequently, neutralize the acetic acid by slowly adding a base such as sodium hydroxide or ammonium hydroxide solution until the pH is basic (pH > 8). This step is crucial to deprotonate the piperazine nitrogen atoms and allow for extraction into an organic solvent.

-

Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the fluphenazine sulfoxide into an organic solvent such as dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator to yield the crude fluphenazine sulfoxide, which is typically an oil or a solid.

Purification of Fluphenazine Sulfoxide

Achieving the high purity required for a reference standard necessitates a robust purification strategy. The crude product from the synthesis will likely contain unreacted starting material, the over-oxidized sulfone by-product, and potentially other minor impurities.

Column Chromatography: The Method of Choice

Flash column chromatography is a highly effective method for separating fluphenazine sulfoxide from related impurities due to the significant difference in polarity between the sulfoxide and the less polar starting material and the more polar sulfone.

Table 1: Recommended Parameters for Column Chromatography Purification

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating compounds with moderate polarity differences. |

| Mobile Phase | A gradient or isocratic mixture of a non-polar solvent (e.g., cyclohexane, heptane) and a polar solvent (e.g., ethyl acetate, acetone), often with a small amount of a basic modifier (e.g., triethylamine, ammonium hydroxide) to prevent peak tailing. A starting point could be a mixture of acetone, cyclohexane, and ammonia. | The exact ratio should be determined by TLC analysis to achieve good separation (Rf of sulfoxide ~0.3-0.4). The basic modifier is crucial for deactivating the acidic silica surface and ensuring symmetrical peak shapes for the basic amine-containing compounds. |

| Elution | Monitor the elution of compounds using TLC or a UV detector. Collect fractions containing the pure fluphenazine sulfoxide. | Allows for the isolation of the desired product from impurities that will elute at different times. |

Step-by-Step Column Chromatography Protocol:

-

Column Packing: Prepare a glass chromatography column with a slurry of silica gel in the initial mobile phase solvent.

-

Sample Loading: Dissolve the crude fluphenazine sulfoxide in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

-

Elution and Fraction Collection: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

-

Product Isolation: Combine the fractions that contain pure fluphenazine sulfoxide (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Recrystallization: An Alternative for Crystalline Solids

If the purified fluphenazine sulfoxide is a solid, recrystallization can be an excellent final polishing step to achieve very high purity. The key is to find a suitable solvent or solvent system in which the sulfoxide has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents to screen include ethanol, isopropanol, ethyl acetate, or mixtures with non-polar solvents like heptane.

Analytical Characterization and Quality Control

The identity and purity of the synthesized fluphenazine sulfoxide must be unequivocally confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of the reference standard. A stability-indicating HPLC method should be used, which is capable of separating fluphenazine sulfoxide from its parent drug, the sulfone, and any other potential impurities.

Table 2: Typical HPLC Parameters for Fluphenazine Sulfoxide Analysis

| Parameter | Example Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted) and organic modifiers (e.g., methanol, acetonitrile). For example, methanol:acetonitrile:10 mM ammonium acetate (70:15:15, v/v/v).[12] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 259 nm |

| Injection Volume | 10-20 µL |

| Expected Retention | Fluphenazine sulfoxide is more polar than fluphenazine and will have a shorter retention time. |

The purity of the synthesized standard should be determined by calculating the area percentage of the main peak. For a reference standard, a purity of >98% is generally desirable, with the specific requirements often dictated by pharmacopeial monographs.

Spectroscopic Confirmation of Identity

1. Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of fluphenazine sulfoxide. Using an electrospray ionization (ESI) source in positive ion mode, the expected protonated molecule [M+H]⁺ should be observed at an m/z of 454.17. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern in MS/MS will show characteristic losses from the parent ion, which can be used to further confirm the structure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most powerful technique for the unambiguous structural elucidation of the synthesized compound. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenothiazine ring system, as well as the aliphatic protons of the piperazine side chain. The chemical shifts of the protons on the phenothiazine ring will be different from those of fluphenazine due to the electron-withdrawing effect of the sulfoxide group.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 22 carbon atoms in the molecule. The chemical shifts of the carbon atoms in the phenothiazine ring adjacent to the sulfoxide group will be significantly shifted compared to fluphenazine.

Workflow for Synthesis and Certification of Fluphenazine Sulfoxide Reference Standard

Caption: Overall workflow from starting material to certified reference standard.

Conclusion

The synthesis of a high-purity fluphenazine sulfoxide reference standard is a critical undertaking for ensuring the quality, safety, and efficacy of fluphenazine-containing pharmaceutical products. The method outlined in this guide, based on the controlled oxidation of fluphenazine followed by rigorous purification and characterization, provides a reliable pathway to obtaining this essential analytical tool. By understanding the chemical principles behind each step and employing modern analytical techniques for validation, researchers and drug development professionals can confidently prepare a reference standard that meets the demanding requirements of the pharmaceutical industry.

References

-

Liu, Y., et al. (2014). Aerobic oxidation of sulfides to sulfoxides catalyzed by ferric nitrate nonahydrate. Green Chemistry, 16(5), 2695-2700. [Link]

-

Drago, C., et al. (2009). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Organic Syntheses, 86, 121-131. [Link]

-

Asr, R., et al. (2022). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv. [Link]

-

Fresenius Kabi USA. (2024). Fluphenazine Hydrochloride Injection, USP - Safety Data Sheet. [Link]

-

Midha, K. K., et al. (1981). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. Psychopharmacology, 75(4), 354-358. [Link]

-

Owens, G. G., et al. (1996). Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid. Journal of Pharmaceutical Sciences, 85(7), 757-759. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Kelsey, M. I., et al. (1973). Gas-liquid chromatographic analysis of fluphenazine and fluphenazine sulfoxide in the urine of chronic schizophrenic patients. Journal of Chromatography A, 75(2), 294-297. [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Fluphenazine hydrochloride. [Link]

-

Journal of Medicinal and Medical Chemistry. (2023). A Review on Fluphenazine Pharmacology and its Analytical Methods. [Link]

-

Toșa, M., et al. (2002). Selective oxidation methods for preparation of N-alkylphenothiazine sulfoxides and sulfones. Heterocyclic Communications, 8(5), 457-462. [Link]

-

Heyes, W. F. (n.d.). STUDIES ON THE OXIDATIVE DEGRADATION OF FLUPHENAZINE DECANOATE IN OILY SOLUTION. LJMU Research Online. [Link]

-

SynZeal. (n.d.). Fluphenazine Decanoate EP Impurity A. Retrieved from [Link]

-

USP. (n.d.). Fluphenazine Decanoate - USP-NF. Retrieved from [Link]

-

Kevat, H., et al. (2022). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Journal of Chromatographic Science, 60(8), 743-750. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

International Journal of Professional Studies. (2024). Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme. [Link]

-

ResearchGate. (2025). Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). The synthesis route of the preparation of the fluphenazine analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Mass spectra of fluphenazine hydrochloride, b) Mass spectra of the unknown degradation product. Retrieved from [Link]

-

Smith, P. J. (1983). DRUGS - Liquid Chromatographic Method for Perphenazine and Its Sulfoxide in Pharmaceutical Dosage Forms for Determination of Stability. Journal of the Association of Official Analytical Chemists, 66(5), 1175-1178. [Link]

-

ResearchGate. (n.d.). Fragmentation of asymmetric and symmetric sulfoxide moieties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Fluphenazine Decanoate S-oxide | LGC Standards [lgcstandards.com]

- 2. Fluphenazine Decanoate EP Impurity A | 1674-76-6 | SynZeal [synzeal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. scienceopen.com [scienceopen.com]

- 7. Fluphenazine Decanoate [doi.usp.org]

- 8. veeprho.com [veeprho.com]

- 9. allmpus.com [allmpus.com]

- 10. rsc.org [rsc.org]

- 11. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Fluphenazine Sulfoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Fluphenazine sulfoxide, a primary metabolite of the potent antipsychotic agent fluphenazine, represents a critical molecule of interest in pharmaceutical research and development. Its formation through metabolic sulfoxidation significantly alters the physicochemical and pharmacological properties of the parent drug, impacting its efficacy and safety profile. This technical guide provides a comprehensive exploration of the chemical properties of fluphenazine sulfoxide, including its synthesis, structural elucidation, analytical methodologies, and its role in the broader context of fluphenazine's pharmacology and toxicology. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of phenothiazine-based therapeutics and their metabolic fate.

Introduction: The Significance of Fluphenazine Sulfoxide

Fluphenazine is a high-potency typical antipsychotic medication belonging to the phenothiazine class, widely used in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic action is primarily attributed to its antagonism of dopamine D2 receptors in the brain.[1] The metabolic fate of fluphenazine is a crucial determinant of its clinical profile, with sulfoxidation being a major metabolic pathway.[2][3] This process, occurring at the sulfur atom of the phenothiazine ring, leads to the formation of fluphenazine sulfoxide.[2]

The introduction of a sulfoxide functional group imparts a significant change in the molecule's polarity and steric configuration, which in turn profoundly influences its interaction with biological targets.[4] Understanding the chemical and pharmacological characteristics of fluphenazine sulfoxide is therefore paramount for a complete comprehension of fluphenazine's overall mechanism of action, its inter-individual variability in clinical response, and its potential for drug-drug interactions. This guide aims to consolidate the available technical information on fluphenazine sulfoxide, providing a foundational resource for its synthesis, characterization, and analysis.

Physicochemical Properties

Fluphenazine sulfoxide is a phenothiazine derivative with the chemical formula C₂₂H₂₆F₃N₃O₂S and a molecular weight of 453.52 g/mol .[5] It is typically described as a white to off-white crystalline solid.[6] While moderately soluble in water, it exhibits higher solubility in organic solvents.[6]

Table 1: Physicochemical Properties of Fluphenazine Sulfoxide

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₂₆F₃N₃O₂S | [5] |

| Molecular Weight | 453.52 g/mol | [5] |

| CAS Number | 1674-76-6 | [7] |

| Appearance | White to off-white crystalline solid | [6] |

| Solubility | Moderately soluble in water, more soluble in organic solvents | [6] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Purification

The primary route for the preparation of fluphenazine sulfoxide is through the controlled oxidation of fluphenazine. This process selectively targets the sulfur atom in the phenothiazine ring.

Synthetic Pathway: Oxidation of Fluphenazine

The most commonly employed method for the synthesis of fluphenazine sulfoxide involves the use of a mild oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction proceeds as follows:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluphenazine sulfoxide EP Reference Standard CAS 1674-76-6 Sigma Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Fluphenazine-Induced Neurotoxicity with Acute Almost Transient Parkinsonism and Permanent Memory Loss: Lessons from a Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluphenazine sulfoxide - PubChem [pubchem.ncbi.nlm.nih.gov]

Fluphenazine Sulfoxide: A Comprehensive Technical Guide to a Major Metabolite

Introduction: The Clinical Significance of Fluphenazine and its Metabolic Fate

Fluphenazine is a potent, first-generation antipsychotic of the phenothiazine class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is predominantly attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[2][3] However, the clinical response and side-effect profile of fluphenazine are not solely governed by the parent drug. The metabolic conversion of fluphenazine in the body leads to the formation of various metabolites, with fluphenazine sulfoxide emerging as a principal product.[4][5] Understanding the formation, quantification, and pharmacological relevance of fluphenazine sulfoxide is paramount for researchers, clinicians, and drug development professionals seeking to optimize therapeutic strategies and patient outcomes.

This technical guide provides an in-depth exploration of fluphenazine sulfoxide, from its biochemical origins to its analytical quantification and clinical implications. We will delve into the enzymatic pathways responsible for its formation, present detailed methodologies for its detection, and discuss its pharmacological activity in the context of the overall therapeutic effect of fluphenazine.

The Metabolic Pathway: From Fluphenazine to Fluphenazine Sulfoxide

The biotransformation of fluphenazine is a complex process primarily occurring in the liver.[6] The major metabolic pathway leading to the formation of fluphenazine sulfoxide is sulfoxidation, an oxidative reaction catalyzed by the cytochrome P450 (CYP) enzyme system.[6][7]

The Key Player: Cytochrome P450 2D6 (CYP2D6)

The primary enzyme responsible for the sulfoxidation of fluphenazine is CYP2D6.[8] This enzyme introduces an oxygen atom to the sulfur atom of the phenothiazine ring, resulting in the formation of fluphenazine sulfoxide.[7] The significant role of CYP2D6 in fluphenazine metabolism introduces a potential for inter-individual variability in drug response due to genetic polymorphisms in the CYP2D6 gene.[9] Individuals can be classified as poor, intermediate, normal, or ultrarapid metabolizers, which can directly impact the plasma concentrations of both fluphenazine and its sulfoxide metabolite.

While CYP2D6 is the principal catalyst, other CYP isoforms, such as CYP1A2 and CYP3A4, are known to be involved in the metabolism of other phenothiazines and may play a minor role in fluphenazine metabolism.[8][10][11]

Chemical Transformation

The chemical structures of fluphenazine and its sulfoxide metabolite are presented below. The key difference is the oxidation of the sulfur atom in the phenothiazine ring.

| Compound | Chemical Structure |

| Fluphenazine |

ngcontent-ng-c3124257658="" class="ng-star-inserted">[4] |

| Fluphenazine Sulfoxide | [12] |

Fluphenazine Chemical Information: [4]

-

IUPAC Name: 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol

-

Molecular Formula: C₂₂H₂₆F₃N₃OS

-

SMILES: C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Fluphenazine Sulfoxide Chemical Information: [12][13]

-

IUPAC Name: 2-[4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol

-

Molecular Formula: C₂₂H₂₆F₃N₃O₂S

-

SMILES: C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO

Pharmacological Activity of Fluphenazine Sulfoxide: A Diminished Role

A critical aspect of understanding a drug's metabolite is determining its pharmacological activity. In the case of fluphenazine sulfoxide, evidence suggests that it possesses significantly reduced pharmacological activity compared to the parent compound.[7] While it may still interact with dopamine receptors, its affinity is considerably lower.[13] This implies that the therapeutic effect of fluphenazine is primarily driven by the parent drug.

However, the presence of a major, less active metabolite is not without consequence. The ratio of fluphenazine to fluphenazine sulfoxide can be influenced by factors such as the route of administration and individual patient metabolism, which can have clinical implications.

Analytical Methodologies for Quantification

Accurate and sensitive quantification of fluphenazine and fluphenazine sulfoxide in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. Several analytical techniques have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard due to its high sensitivity and specificity.[2][14][15]

A Validated LC-MS/MS Protocol for Fluphenazine and its Metabolites

The following protocol outlines a robust and high-throughput method for the simultaneous quantification of fluphenazine and fluphenazine sulfoxide in human plasma.[16]

1. Sample Preparation (Protein Precipitation): [16]

-

To 100 µL of human plasma, add 300 µL of acetonitrile containing a suitable internal standard (e.g., Fluphenazine-d8).

-

Vortex the mixture for 30 seconds to precipitate plasma proteins.

-

Centrifuge at 12,000 rpm for 1 minute.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Parameters: [16][17][18]

| Parameter | Value |

| Column | Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 20% to 80% B over 1.5 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 8 µL |

| Column Temperature | 25°C |

| Run Time | 1.8 minutes |

3. Tandem Mass Spectrometry Parameters (Positive Ion Mode): [16][17]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Fluphenazine | 438.27 | 171.11 |

| Fluphenazine Sulfoxide | 454.27 | 171.11 |

| Fluphenazine-d8 (IS) | 446.32 | 171.11 |

Causality Behind Experimental Choices:

-

Protein Precipitation: This method is chosen for its simplicity, speed, and effectiveness in removing the majority of interfering proteins from the plasma sample, making it ideal for high-throughput analysis.[16]

-

C18 Reversed-Phase Column: A C18 column is a versatile and robust choice for separating moderately polar compounds like fluphenazine and its metabolites from the biological matrix.[16]

-

Formic Acid in Mobile Phase: The addition of formic acid acidifies the mobile phase, which promotes the ionization of the analytes in the positive ion mode of the mass spectrometer, thereby enhancing sensitivity.[16]

-

Tandem Mass Spectrometry (MS/MS): MS/MS provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard, minimizing interference from other compounds in the sample.[14][15]

In Vitro Models for Studying Fluphenazine Metabolism

In vitro models are indispensable tools for elucidating the metabolic pathways of drug candidates and for predicting their in vivo behavior. Human liver microsomes are a widely used in vitro system for studying Phase I metabolism, including the sulfoxidation of fluphenazine.[19][20][21][22]

Experimental Protocol: Fluphenazine Metabolism in Human Liver Microsomes

This protocol provides a framework for assessing the metabolic stability of fluphenazine and identifying its metabolites using human liver microsomes.

1. Reagents and Materials:

-

Fluphenazine

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard

2. Incubation Procedure:

-

Pre-warm a solution of human liver microsomes in phosphate buffer at 37°C.

-

Add fluphenazine to the microsomal solution to initiate the reaction.

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS.

3. Data Analysis:

-

Monitor the disappearance of the fluphenazine peak over time to determine its metabolic stability.

-

Identify the appearance and increase of the fluphenazine sulfoxide peak over time.

-

Quantify the concentrations of both the parent drug and the metabolite at each time point.

Self-Validating System:

The inclusion of a time-zero sample (where the reaction is terminated immediately after the addition of the drug) and a no-NADPH control (to assess non-enzymatic degradation) are crucial for validating the experimental results. The use of a validated LC-MS/MS method for analysis ensures the accuracy of the quantitative data.

Clinical Relevance of the Fluphenazine to Sulfoxide Metabolite Ratio

The ratio of fluphenazine to fluphenazine sulfoxide in plasma can provide valuable insights into the patient's metabolic capacity and the route of drug administration.

-

Oral Administration: Following oral administration, fluphenazine undergoes significant first-pass metabolism in the liver. This can lead to substantially higher plasma concentrations of fluphenazine sulfoxide compared to the parent drug.[23][24]

-

Depot Injection: In contrast, intramuscular depot injections of fluphenazine decanoate bypass first-pass metabolism, resulting in higher plasma concentrations of the active parent drug relative to its metabolites.[23][24][25]

This difference is a critical consideration when switching patients between oral and depot formulations. A patient stabilized on oral fluphenazine may have a different clinical response if switched to a depot formulation without appropriate dose adjustments, due to the altered parent drug to metabolite ratio.

Monitoring the plasma levels of both fluphenazine and fluphenazine sulfoxide can aid in:

-

Assessing patient adherence to oral medication.

-

Identifying individuals with altered CYP2D6 metabolism.

-

Optimizing dosing strategies to achieve a therapeutic response while minimizing side effects.

Conclusion and Future Directions

Fluphenazine sulfoxide is a major metabolite of fluphenazine, formed primarily through the action of CYP2D6. While it possesses reduced pharmacological activity, its formation and relative abundance are of significant clinical and research interest. The continued development and application of sensitive analytical methods, such as LC-MS/MS, are crucial for advancing our understanding of fluphenazine's metabolic fate.

Future research should focus on:

-

Further elucidating the role of minor metabolic pathways in fluphenazine disposition.

-

Investigating the potential for fluphenazine sulfoxide to contribute to off-target effects or long-term side effects of fluphenazine therapy.

-

Developing more comprehensive pharmacokinetic models that incorporate genetic polymorphisms in CYP2D6 to personalize fluphenazine therapy.

By continuing to explore the intricacies of fluphenazine metabolism, the scientific community can work towards safer and more effective treatments for individuals with psychotic disorders.

References

-

Semantic Scholar. (n.d.). Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay. Retrieved from [Link]

-

Journal of Medicinal and Medical Chemistry. (2025). A Review on Fluphenazine Pharmacology and its Analytical Methods. Retrieved from [Link]

-

PubChem. (n.d.). Fluphenazine. Retrieved from [Link]

-

PubMed. (1986). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. Retrieved from [Link]

-

Springer Nature Experiments. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

-

Semantic Scholar. (1995). Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate. Retrieved from [Link]

-

PubMed. (1995). Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate. Retrieved from [Link]

-

PubMed. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

-

PubMed. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (2023). Fluphenazine. Retrieved from [Link]

-

Taylor & Francis Online. (2020). The effect of prolonged treatment with antipsychotic drugs on cytochrome P450 − drug metabolizing enzymes. Mechanisms of action and significance for pharmacotherapy. Retrieved from [Link]

-

PubMed. (1994). Impact of clinical pharmacokinetics on neuroleptic therapy in patients with schizophrenia. Retrieved from [Link]

-

ResearchGate. (2013). Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Retrieved from [Link]

-

PubMed. (1988). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Retrieved from [Link]

-

Journal of Medicinal and Medical Chemistry. (n.d.). A Review on Fluphenazine Pharmacology and its Analytical Methods. Retrieved from [Link]

-

LiverTox - NCBI Bookshelf. (2018). Fluphenazine. Retrieved from [Link]

-

MDPI. (2022). Phase I of Antipsychotics Metabolism and its Pharmacogenetic Testing. Retrieved from [Link]

-

PubMed. (1985). Plasma levels of fluphenazine in patients receiving fluphenazine decanoate. Relationship to clinical response. Retrieved from [Link]

-

U.S. Pharmacist. (2022). Tardive Dyskinesia Management Risks and Therapeutic Advances. Retrieved from [Link]

-

PubMed. (1986). [3H]Fluphenazine Binding to Brain Membranes: Simultaneous Measurement of D-1 and D-2 Receptor Sites. Retrieved from [Link]

-

Austin Publishing Group. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles. Retrieved from [Link]

-

SpringerLink. (2014). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Retrieved from [Link]

-

PubMed. (1995). Modulation of Basal Ganglia Neurotransmission by the Classical Antipsychotic Fluphenazine Is Due in Part to the Blockade of Dopamine D1-receptors. Retrieved from [Link]

-

PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved from [Link]

-

ResearchGate. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

-

MDPI. (2022). Effect of CYP1A2, CYP2D6, and CYP3A4 Variation on Antipsychotic Treatment Outcomes. Retrieved from [Link]

-

International Journal of Professional Studies. (2024). Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme. Retrieved from [Link]

-

ResearchGate. (2013). The synthesis route of the preparation of the fluphenazine analogues. Retrieved from [Link]

-

Vertebrate Pest Conference. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Retrieved from [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

Sources

- 1. A Review on Fluphenazine Pharmacology and its Analytical Methods [jmedchem.com]

- 2. jmedchem.com [jmedchem.com]

- 3. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Tardive Dyskinesia Management Risks and Therapeutic Advances [specialtypharmacycontinuum.com]

- 10. jppn.ru [jppn.ru]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. echemi.com [echemi.com]

- 13. CAS 1674-76-6: fluphenazine sulfoxide | CymitQuimica [cymitquimica.com]

- 14. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 15. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 20. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. dls.com [dls.com]

- 23. Impact of clinical pharmacokinetics on neuroleptic therapy in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Plasma levels of fluphenazine in patients receiving fluphenazine decanoate. Relationship to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Cytochrome P450 in Fluphenazine Sulfoxidation

Abstract

Fluphenazine, a potent phenothiazine antipsychotic, is a cornerstone in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic efficacy and safety profile are intrinsically linked to its extensive hepatic metabolism, a process dominated by the Cytochrome P450 (CYP) superfamily of enzymes.[3][4][5] A primary metabolic pathway for fluphenazine is sulfoxidation, which involves the oxidation of the sulfur atom within the phenothiazine ring structure to form fluphenazine sulfoxide.[5][6][7] This biotransformation significantly reduces the pharmacological activity of the parent compound.[7][8] This technical guide provides an in-depth exploration of the role of Cytochrome P450 enzymes in this critical metabolic reaction. We will elucidate the specific CYP isoforms responsible, detail the underlying biochemical mechanisms, present validated experimental protocols for characterization, and discuss the clinical implications of this metabolic pathway.

Introduction to Fluphenazine Metabolism

Fluphenazine is a high-potency typical antipsychotic that exerts its therapeutic effect primarily through the antagonism of dopamine D2 receptors in the central nervous system.[9][10][] Upon administration, fluphenazine undergoes significant first-pass metabolism in the liver, resulting in low oral bioavailability.[4][9] The metabolism is complex, involving several phase I oxidative reactions, including sulfoxidation, hydroxylation, and N-dealkylation, followed by phase II conjugation.[5][12]

Sulfoxidation is a major metabolic event for fluphenazine, particularly after intramuscular administration, and leads to the formation of fluphenazine sulfoxide.[6][7] Understanding the enzymatic drivers of this pathway is paramount for predicting drug-drug interactions, understanding inter-individual variability in patient response, and optimizing therapeutic regimens.

The Cytochrome P450 System: The Engine of Drug Metabolism

The Cytochrome P450 (CYP) system is a superfamily of heme-containing monooxygenases that are the primary enzymes responsible for phase I metabolism of a vast array of xenobiotics, including approximately 70-80% of all drugs in clinical use.[13][14] Located predominantly in the smooth endoplasmic reticulum of hepatocytes, these enzymes catalyze various oxidative reactions, such as hydroxylation, dealkylation, and sulfoxidation.[14][15] While there are over 50 human CYP enzymes, a small number of isoforms—notably CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5—are responsible for the metabolism of the majority of drugs.[14][16]

The P450 Catalytic Cycle and Sulfoxidation

The mechanism of P450-catalyzed oxidation is a complex, multi-step process.[17] For sulfoxidation, the cycle involves the activation of molecular oxygen by the heme iron center of the CYP enzyme. The highly reactive ferryl-oxo intermediate, known as Compound I, is generally considered the principal oxidizing species responsible for abstracting an electron from the sulfur atom of the fluphenazine molecule, leading to the formation of the sulfoxide metabolite.[17][18]

Figure 1: Simplified Cytochrome P450 catalytic cycle for fluphenazine (FPZ) sulfoxidation.

Identifying the Key CYP Isoform: The Role of CYP2D6

Evidence strongly indicates that Cytochrome P450 2D6 (CYP2D6) is the principal enzyme responsible for the metabolism of fluphenazine to its sulfoxide metabolite.[9][19] Fluphenazine is recognized as a major substrate of the CYP2D6 system.[2] In vitro studies using human liver microsomes have shown that fluphenazine competitively inhibits CYP2D6-mediated activity, further confirming its role as a substrate.[20]

While CYP2D6 is primary, other isoforms may play minor roles. For instance, fluphenazine demonstrates moderate inhibition of CYP1A2, suggesting a potential interaction, though its contribution to sulfoxidation is likely secondary.[20] For other phenothiazines like thioridazine, CYP1A2 and CYP3A4 have been shown to be involved in sulfoxidation, highlighting the potential for multiple enzyme involvement across the drug class.[21] Flavin-containing monooxygenases (FMOs) can also catalyze sulfoxidation, but for many thioether compounds, their contribution is minor compared to the P450 system.[22]

Enzyme Inhibition Kinetics

The interaction of fluphenazine with various CYP isoforms can be quantified by inhibition constants (Ki). This data is crucial for predicting potential drug-drug interactions.

| CYP Isoform | Fluphenazine Inhibition Potency | Ki Value (µM) | Reference |

| CYP2D6 | Competitive Inhibitor | 9.4 | [20] |

| CYP1A2 | Moderate Inhibitor | 40.2 | [20] |

| CYP2C9 | Very Weak Inhibitor | >300 | [20] |

| CYP2C19 | Very Weak Inhibitor | >300 | [20] |

| CYP3A | Very Weak Inhibitor | >300 | [20] |

| Table 1: In vitro inhibition of major human CYP450 isoforms by fluphenazine. Data derived from studies using human liver microsomes.[20] |

Experimental Methodologies for CYP Phenotyping

To definitively identify the enzymes responsible for a specific metabolic pathway (a process called "reaction phenotyping"), several robust in vitro methods are employed. The two most common and complementary approaches involve using human liver microsomes and recombinant CYP enzymes.[16]

Approach 1: Chemical Inhibition in Human Liver Microsomes (HLMs)

This method utilizes a broad metabolic system (HLMs contain a full complement of microsomal drug-metabolizing enzymes) and isoform-selective chemical inhibitors to deduce the contribution of individual CYPs.[16] By observing the degree to which a specific inhibitor reduces the rate of fluphenazine sulfoxide formation, one can infer the importance of that inhibitor's target enzyme.

Figure 2: Workflow for CYP phenotyping using chemical inhibitors in HLMs.

Protocol 1: HLM Chemical Inhibition Assay

-

Prepare Reagents:

-

HLM Stock: Resuspend pooled human liver microsomes in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Substrate Stock: Prepare a concentrated stock solution of fluphenazine in a solvent like methanol or DMSO.

-

Inhibitor Stocks: Prepare stock solutions of selective inhibitors (e.g., Quinidine for CYP2D6, Furafylline for CYP1A2, etc.) in the appropriate solvent.

-

Cofactor Solution: Prepare a solution of NADPH regenerating system or NADPH itself in buffer.

-

-

Incubation Setup (in triplicate):

-

In a microcentrifuge tube, combine buffer, HLM suspension (e.g., final concentration 0.5 mg/mL), and the specific chemical inhibitor. Pre-incubate for 5-10 minutes at 37°C.

-

Initiate the reaction by adding fluphenazine (e.g., final concentration 1-10 µM).

-

After a brief pre-incubation, add the NADPH solution to start the metabolic reaction. The final volume is typically 200-500 µL.

-

-

Reaction:

-

Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Fluphenazine-d8).[12] This step also precipitates proteins.

-

-

Sample Processing:

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., >12,000 rpm) for 5-10 minutes to pellet the precipitated protein.[12]

-

-

Analysis:

-

Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

-

Quantify the peak area of fluphenazine sulfoxide relative to the internal standard.

-

-

Data Interpretation:

-

Calculate the percentage of inhibition caused by each specific inhibitor compared to the no-inhibitor control. Significant inhibition points to the involvement of the targeted CYP isoform.

-

Approach 2: Recombinant Human CYP Enzymes (rCYPs)

This "direct" approach uses individual CYP isoforms expressed in a host system (e.g., baculovirus-infected insect cells).[23][24] Incubating the drug with a panel of these enzymes provides clear, unambiguous evidence of which isoforms can catalyze the reaction.[16]

Figure 3: Workflow for CYP phenotyping using a panel of recombinant enzymes.

Protocol 2: Recombinant CYP Isoform Screening

-

Prepare Reagents:

-

rCYP Systems: Obtain commercially available recombinant human CYP isoforms, typically co-expressed with NADPH-P450 reductase.

-

Substrate & Cofactor: Prepare as described in Protocol 1.

-

-

Incubation Setup:

-

For each CYP isoform to be tested (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4), set up a separate reaction.

-

In each tube, combine buffer (e.g., 100 mM potassium phosphate, pH 7.4), the specific rCYP enzyme (e.g., final concentration 10-25 pmol/mL), and fluphenazine.

-

-

Reaction & Termination:

-

Initiate the reaction by adding NADPH.

-

Incubate and terminate the reaction as described in Protocol 1 (steps 3 & 4).

-

-

Sample Processing & Analysis:

-

Process and analyze all samples as described in Protocol 1 (steps 5 & 6).

-

-

Data Interpretation:

-

Compare the amount of fluphenazine sulfoxide formed by each individual CYP isoform. The isoform(s) producing the highest amount of the metabolite are identified as the primary catalysts.

-

Analytical Quantification: LC-MS/MS

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of fluphenazine and fluphenazine sulfoxide in in vitro matrixes.[12]

-

Sample Preparation: Simple protein precipitation with acetonitrile is often sufficient for in vitro samples.[12]

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column.[12]

-

Detection: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode provides high selectivity and sensitivity.[12] Specific parent-product ion transitions are monitored for fluphenazine, fluphenazine sulfoxide, and the internal standard.

Clinical Significance and Conclusion

The central role of CYP2D6 in fluphenazine sulfoxidation has significant clinical implications.

-

Genetic Polymorphism: The CYP2D6 gene is highly polymorphic, leading to distinct patient populations categorized as poor, intermediate, extensive (normal), and ultrarapid metabolizers. This genetic variability can cause substantial differences in fluphenazine plasma concentrations, affecting both efficacy and the risk of adverse effects.

-

Drug-Drug Interactions (DDIs): Co-administration of fluphenazine with potent CYP2D6 inhibitors (e.g., bupropion, fluoxetine, paroxetine) can significantly increase fluphenazine plasma levels, raising the risk of toxicity.[20][25] Conversely, while no significant inducers are known for CYP2D6, changes in co-medications should always be monitored.[25]

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Fluphenazine Decanoate?

- Wikipedia. (n.d.). Fluphenazine.

- PubMed. (n.d.). Utility of recombinant cytochrome p450 enzymes: a drug metabolism perspective.

- Sci-Hub. (n.d.). Utility of Recombinant Cytochrome P450 Enzymes: A Drug Metabolism Perspective.

- Journal of Medicinal and Medical Chemistry. (n.d.). A Review on Fluphenazine Pharmacology and its Analytical Methods. Retrieved from Journal of Medicinal and Medical Chemistry.

- Benchchem. (n.d.). Application Note: High-Throughput Analysis of Fluphenazine and its Metabolites in Human Plasma by LC-MS/MS.

- eScholarship.org. (n.d.). Determination of Fluphenazine, Related Phenothiazine Drugs and Metabolites by Combined High-Performance Liquid Chromatography an.

- ResearchGate. (n.d.). Utility of Recombinant Cytochrome P450 Enzymes: A Drug Metabolism Perspective | Request PDF.

- PubMed. (1987). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate.

- ScienceDirect. (n.d.). Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography.

- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Fluphenazine Maleate?.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Fluphenazine Hydrochloride?.

- National Institutes of Health. (2018, February 2). Fluphenazine - LiverTox.

- PubMed. (n.d.). Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro: preferential inhibition of CYP2D6.

- PubMed Central. (n.d.). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment.

- National Institutes of Health. (n.d.). Fluphenazine - StatPearls.

- Cambridge University Press. (2021, October 19). Fluphenazine and Fluphenazine Decanoate (Chapter 8) - The Clinical Use of Antipsychotic Plasma Levels.

- YouTube. (2025, January 29). Pharmacology of Fluphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects.

- ResearchGate. (n.d.). (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.

- MDPI. (2022, May 19). Oxidation of Antipsychotics.

- Benchchem. (n.d.). Fluphenazine sulfoxide | 1674-76-6.

- ResearchGate. (2016, September 19). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 2D6 Enzyme and Relevant Drug Interactions.

- ACNP. (n.d.). Cytochrome P450 Enzymes and Psychopharmacology.

- PubMed Central. (n.d.). Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions.

- PubMed. (2009, October 7). Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s.

- PubMed. (n.d.). In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily.

- PubMed Central. (n.d.). Mechanisms of Cytochrome P450-Catalyzed Oxidations.

- BOC Sciences. (n.d.). Fluphenazine and Impurities.

- PubMed. (n.d.). Structural changes by sulfoxidation of phenothiazine drugs.

- National Institutes of Health. (n.d.). Fluphenazine | C22H26F3N3OS | CID 3372.

Sources

- 1. jmedchem.com [jmedchem.com]

- 2. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 4. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]

- 5. Fluphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structural changes by sulfoxidation of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluphenazine - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Fluphenazine Maleate? [synapse.patsnap.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. acnp.org [acnp.org]

- 16. criver.com [criver.com]

- 17. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro: preferential inhibition of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Utility of recombinant cytochrome p450 enzymes: a drug metabolism perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sci-Hub. Utility of Recombinant Cytochrome P450 Enzymes: A Drug Metabolism Perspective / Current Drug Metabolism, 2005 [sci-hub.box]

- 25. researchgate.net [researchgate.net]

The Unseen Trajectory: A Technical Guide to the Environmental Fate of Fluphenazine Sulfoxide

Foreword: Beyond the Parent Compound - The Environmental Imperative for Metabolite Assessment

In the realm of pharmaceutical development and environmental risk assessment, the focus has traditionally centered on the active pharmaceutical ingredient (API). However, this perspective is incomplete. Once a drug is administered, it undergoes metabolic transformation, leading to the excretion of metabolites that, along with the parent compound, enter our wastewater systems and, subsequently, the broader environment.[1][2][3] These metabolites are not always benign derivatives; their environmental fate—persistence, mobility, and ecotoxicity—can differ significantly from the parent API, presenting a distinct and often overlooked risk profile.[4][5]

This technical guide addresses a critical knowledge gap: the environmental fate of fluphenazine sulfoxide, the primary metabolite of the potent phenothiazine antipsychotic, fluphenazine.[6] Antipsychotic drugs are increasingly detected in surface and groundwaters, and their inherent bioactivity and potential for bioaccumulation classify them as a priority for environmental concern.[1][7] While data on fluphenazine itself is limited, information on its sulfoxide metabolite is even scarcer. This guide, therefore, synthesizes direct data where available, leverages analogous information from structurally similar phenothiazine sulfoxides, and provides a comprehensive framework of experimental protocols based on internationally recognized OECD guidelines to empower researchers in this vital area of study.

Our objective is to provide a scientifically robust resource for researchers, environmental scientists, and drug development professionals to understand, predict, and experimentally determine the environmental trajectory of fluphenazine sulfoxide.

Physicochemical Profile of Fluphenazine Sulfoxide: Foundational Data for Fate Modeling

Understanding the fundamental physicochemical properties of a compound is the cornerstone of predicting its behavior in the environment. These parameters govern its partitioning between water, soil, air, and biota.

| Property | Value | Source |

| Chemical Formula | C₂₂H₂₆F₃N₃O₂S | [CymitQuimica] |

| Molecular Weight | 453.52 g/mol | [LGC Standards] |

| Appearance | White to off-white crystalline solid | [CymitQuimica] |

| Melting Point | 131-133 °C | [ChemicalBook] |

| Boiling Point (Predicted) | 615.4 °C | [ChemicalBook] |

| Water Solubility | Moderately soluble | [CymitQuimica] |

| Calculated XLogP3 | 4.1 | [ECHEMI] |

| Vapor Pressure (Predicted) | 5.28E-16 mmHg at 25°C | [ECHEMI] |

Expert Insights: The calculated XLogP3 value of 4.1 suggests a significant potential for bioaccumulation in fatty tissues of organisms and strong sorption to organic matter in soil and sediment. Its low predicted vapor pressure indicates that volatilization from water or soil surfaces will be a negligible dissipation pathway. The moderate water solubility ensures it can be transported in aquatic systems.

Formation and Predicted Environmental Transformation Pathways

Fluphenazine sulfoxide is not directly introduced into the environment; it is a transformation product. Its presence is contingent on the metabolism of the parent drug, fluphenazine, and subsequent environmental degradation processes.

Formation via Metabolism and Abiotic Oxidation

Fluphenazine sulfoxide is a major metabolite of fluphenazine, formed through the oxidation of the sulfur atom in the phenothiazine ring.[6] This sulfoxidation is a primary biotransformation pathway.[8] Beyond metabolism, fluphenazine is susceptible to oxidation under environmental conditions, which can also yield the sulfoxide. Forced degradation studies have demonstrated that fluphenazine degrades under oxidative stress (e.g., in the presence of hydrogen peroxide) to form fluphenazine sulfoxide.[8]

Predicted Environmental Degradation Pathways

Once formed, fluphenazine sulfoxide is subject to further environmental degradation. Based on its chemical structure and data from analogous phenothiazine compounds, we can predict the following key pathways:

-

Photodegradation: Phenothiazines are known to be susceptible to photodegradation.[9] Studies on the related compound chlorpromazine show that sunlight exposure promotes its degradation, with chlorpromazine sulfoxide being a major intermediate.[8][10] It is highly probable that fluphenazine sulfoxide will also undergo phototransformation in sunlit surface waters.

-

Further Oxidation: The sulfoxide can be further oxidized to form the corresponding sulfone. This has been noted as a potential subsequent step in the degradation of fluphenazine.[8]

-

Biodegradation: The biodegradation of aromatic sulfoxides is complex. While some microbial transformation is possible, the sulfoxide group may increase resistance to rapid degradation compared to the parent sulfide.[11] Studies on other sulfonated aromatic compounds suggest that they can be persistent and may not be fully mineralized during wastewater treatment.[12] Therefore, fluphenazine sulfoxide is predicted to be, at best, slowly biodegradable.

The following diagram illustrates the central role of fluphenazine sulfoxide in the environmental transformation of fluphenazine.

Environmental Mobility: Soil Sorption and Leaching Potential

The mobility of fluphenazine sulfoxide in the terrestrial environment is governed by its interaction with soil and sediment particles.

Predicted Sorption Behavior

With a high XLogP3 value, fluphenazine sulfoxide is expected to exhibit significant sorption to soil organic carbon and clay minerals. Research on other phenothiazine derivatives has shown strong adsorption to solid adsorbents like kaolin and charcoal.[13] This suggests that fluphenazine sulfoxide will likely be immobile in soils with high organic matter content and will tend to partition from the water column to bed sediments in aquatic systems. This sequestration in soil and sediment could lead to its long-term persistence in these compartments.

Protocol for Determining Soil Sorption Coefficient (OECD 106)

To quantify the soil sorption and desorption behavior, the OECD Guideline 106 "Adsorption - Desorption Using a Batch Equilibrium Method" is the standard protocol.

Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) for fluphenazine sulfoxide.

Methodology:

-

Soil Selection: A minimum of five different soil types should be selected, with varying pH, organic carbon content, and texture.

-

Test Substance Preparation: A stock solution of radiolabeled (e.g., ¹⁴C) or non-labeled fluphenazine sulfoxide is prepared in a 0.01 M CaCl₂ solution to maintain a constant ionic strength.

-

Equilibration: A known mass of soil is equilibrated with a known volume and concentration of the test substance solution in a centrifuge tube. The soil-to-solution ratio is typically 1:5.

-

Shaking: The tubes are shaken in the dark at a constant temperature (e.g., 20-25°C) until equilibrium is reached (preliminary tests should determine this time, often 24-48 hours).

-

Centrifugation & Analysis: The tubes are centrifuged to separate the solid and aqueous phases. The concentration of fluphenazine sulfoxide remaining in the aqueous phase is measured using an appropriate analytical method (e.g., Liquid Scintillation Counting for ¹⁴C-labeled substance or LC-MS/MS for non-labeled).

-

Calculation: The amount of substance sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) is calculated for each soil.

-

Koc Calculation: The Kd values are normalized to the organic carbon content of the soils to calculate the Koc value.

Self-Validation: The protocol includes control samples (without soil) to check for adsorption to the test vessel walls and analytical standards to ensure accurate quantification. A mass balance should be performed to account for the total amount of the test substance.

Ecotoxicity Profile: Assessing the Risk to Aquatic Life

While fluphenazine sulfoxide is generally considered less pharmacologically active than its parent compound, its potential to cause adverse effects in non-target environmental organisms cannot be dismissed.

Predicted Ecotoxicity based on Analogous Compounds

Direct ecotoxicity data for fluphenazine sulfoxide is currently unavailable. However, we can draw inferences from related phenothiazine sulfoxides:

-

Thioridazine Sulfoxides: A study on the photodegradation of thioridazine found that its sulfoxide metabolites exhibited lower toxicity to the bacterium Vibrio fischeri than the parent compound.[14] This suggests that for some organisms, sulfoxidation may be a detoxification pathway.

-

Chlorpromazine Degradation Products: Conversely, a study on chlorpromazine degradation in river water predicted that some transformation products could have toxicities similar to or even higher than the parent drug.[8]

Experimental Protocols for Aquatic Ecotoxicity Testing

A standard base set of aquatic toxicity tests should be conducted according to OECD guidelines.

4.2.1 Algal Growth Inhibition Test (OECD 201)

-

Organism: Pseudokirchneriella subcapitata (freshwater green algae).

-

Endpoint: Inhibition of growth (biomass and growth rate) over 72 hours.

-

Result: EC₅₀ (concentration causing 50% effect).

4.2.2 Daphnia sp. Acute Immobilisation Test (OECD 202)

-

Organism: Daphnia magna (water flea).

-

Endpoint: Immobilisation after 48 hours of exposure.

-

Result: EC₅₀.

4.2.3 Fish Acute Toxicity Test (OECD 203)

-

Organism: Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

-

Endpoint: Mortality after 96 hours of exposure.

-

Result: LC₅₀ (concentration causing 50% lethality).

The workflow for conducting these essential ecotoxicity tests is outlined below.

Environmental Risk Assessment (ERA): A Synthesis

The ultimate goal of studying the environmental fate of fluphenazine sulfoxide is to conduct a robust ERA. This involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).

Risk Quotient (RQ) = PEC / PNEC

-

PEC: The concentration of fluphenazine sulfoxide expected in the environment. This is challenging to calculate without knowing the precise metabolic and excretion rates, and the efficiency of its removal in wastewater treatment plants. Analytical methods are needed to measure its actual concentrations in wastewater effluents.[15][16]

-

PNEC: Derived from the lowest EC₅₀ or LC₅₀ value from the battery of ecotoxicity tests, divided by an assessment factor (typically 10, 100, or 1000, depending on the available data).

If the RQ ≥ 1 , there is a potential environmental risk, and further investigation or risk mitigation measures may be required.

Protocol for Analysis in Environmental Matrices (Adapted from LC-MS/MS methods)

Objective: To quantify fluphenazine sulfoxide in wastewater effluent, surface water, and soil.

Methodology:

-

Sample Collection & Preservation: Collect samples in amber glass bottles and store at 4°C. For water, add a preservative if necessary.

-

Sample Preparation (Water):

-

Filter the water sample (e.g., through a 0.45 µm filter).

-

Spike with a suitable internal standard (e.g., a deuterated analog of fluphenazine).

-

Perform Solid Phase Extraction (SPE) using a cartridge like Oasis HLB to extract and concentrate the analyte.

-

Elute the analyte from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to near dryness and reconstitute in the mobile phase.

-

-

Sample Preparation (Soil/Sediment):

-

Air-dry and sieve the sample.

-

Spike with an internal standard.

-

Perform pressurized liquid extraction (PLE) or ultrasonic extraction with a suitable solvent mixture (e.g., acetonitrile/water).

-

Centrifuge and filter the extract.

-

Clean up the extract using SPE.

-

-

Instrumental Analysis:

-

Inject the prepared sample into a High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).

-

Use a reversed-phase C18 column for chromatographic separation.

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for specific precursor-to-product ion transitions for fluphenazine sulfoxide and the internal standard.

-

-

Quantification: Quantify the analyte concentration by comparing its peak area to that of the internal standard and referencing a calibration curve.

Conclusion and Future Directions

The environmental fate of fluphenazine sulfoxide represents a significant data gap in the overall risk assessment of fluphenazine. This guide has established a framework for understanding its likely behavior based on its physicochemical properties and analogous data from related phenothiazine compounds. We predict that fluphenazine sulfoxide is likely to be persistent, with strong sorption to soil and sediment, and susceptible to photodegradation. Its ecotoxicity is uncertain and requires empirical testing.

To move forward, the research community must prioritize the following:

-

Generation of Empirical Data: Conduct the standardized OECD fate and effects tests detailed in this guide to obtain definitive data on the biodegradation, soil sorption, and aquatic toxicity of fluphenazine sulfoxide.

-

Environmental Monitoring: Develop and apply sensitive analytical methods to quantify the occurrence of fluphenazine sulfoxide in wastewater effluents and receiving environments.

-

Focus on Photoproducts: Identify the transformation products of fluphenazine sulfoxide photodegradation and assess their ecotoxicity, as these may also pose an environmental risk.

By addressing these research needs, we can build a comprehensive understanding of the environmental risks posed by this major pharmaceutical metabolite and ensure that our environmental protection strategies are based on a complete picture of a drug's lifecycle.

References

-

Wilde, M., Kümmerer, K., & Trautwein, C. (2016). Environmental fate and effect assessment of thioridazine and its transformation products formed by photodegradation. Journal of Hazardous Materials, 312, 185-194. [Link]

-

Escudero-Adán, C., et al. (2021). Antipsychotics as environmental pollutants: An underrated threat? Environment International, 149, 106399. [Link]

-

PubChem. (n.d.). Chlorpromazine. National Center for Biotechnology Information. [Link]

-

Fujisawa, S., & Kawabata, S. (1966). [Pharmaceutical Studies on Phenothiazine Derivatives. V. Photodegradation of Thioproperazine, Acetylpromazine, and Its Sulfoxide]. Yakugaku Zasshi, 86(6), 510-514. [Link]

-

Jiménez, J. J., et al. (2016). Fate of the drug chlorpromazine in river water according to laboratory assays. Identification and evolution over time of degradation products. Sorption to sediment. Science of The Total Environment, 563-564, 536-546. [Link]

-

Castiglioni, S., et al. (2008). Detecting illicit drugs and metabolites in wastewater using high performance liquid chromatography-tandem mass spectrometry. Spectroscopy Europe, 20(3), 7-11. [Link]

-

PubChem. (n.d.). Thioridazine. National Center for Biotechnology Information. [Link]

-